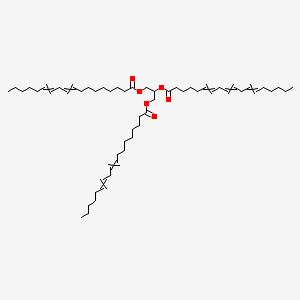
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is a complex organic compound characterized by multiple unsaturated fatty acid chains esterified to a glycerol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate typically involves the esterification of glycerol with three different unsaturated fatty acids: octadeca-9,12-dienoic acid, octadeca-6,9,12-trienoic acid, and octadeca-9,12-dienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts can also be explored to achieve a more environmentally friendly synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroperoxides.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acid esters.
Substitution: Amides, different esters.
Wissenschaftliche Forschungsanwendungen
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its unsaturated fatty acid content.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of biodegradable lubricants and surfactants.
Wirkmechanismus
The biological effects of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate are primarily attributed to its unsaturated fatty acid chains. These chains can interact with cell membranes, modulating their fluidity and permeability. The compound may also act as a precursor to bioactive lipid mediators that participate in signaling pathways involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-trienoate
- (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-tetraenoate
Uniqueness
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which confer distinct physicochemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C57H96O6 |
|---|---|
Molekulargewicht |
877.4 g/mol |
IUPAC-Name |
(3-octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3 |
InChI-Schlüssel |
AODZAXDQVIGGDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


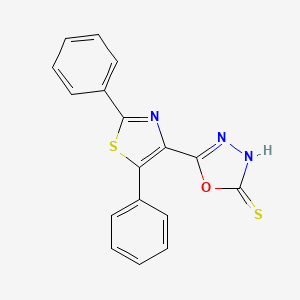

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
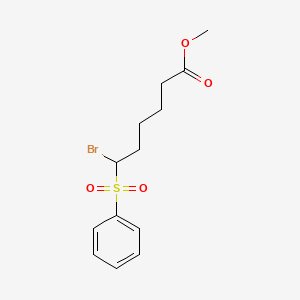
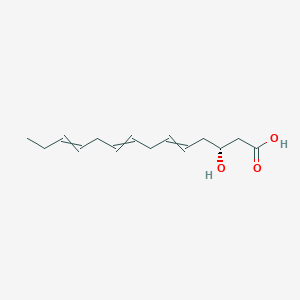
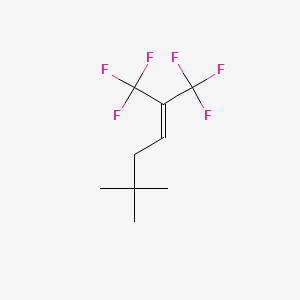
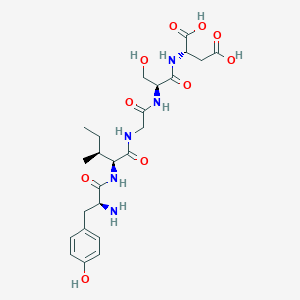
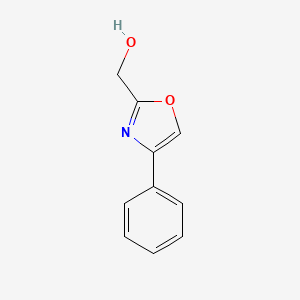
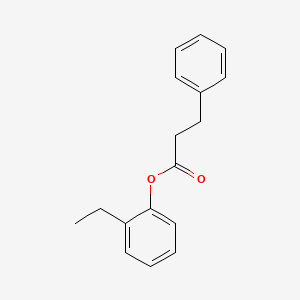
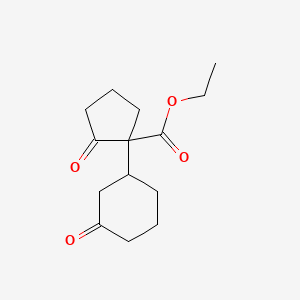
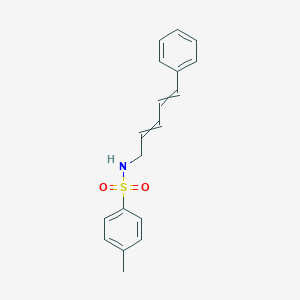
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
